molecular formula C24H16ClN3O2 B2864899 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 932280-53-0

1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2864899
CAS No.: 932280-53-0
M. Wt: 413.86
InChI Key: AMRJSHUTOLTLBH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. The structure includes a 3-chloro-4-methylphenyl substituent at position 1 and a phenyl group at position 3 (Fig. 1). This compound’s unique architecture combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may enhance its binding affinity in biological systems or alter its physicochemical properties compared to simpler analogs .

For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material for pyrazoloquinolines (e.g., 3,4-diamino derivatives) through nucleophilic substitution and cyclocondensation . The [1,3]dioxolo ring likely forms via cyclization of a vicinal diol or related precursor under acidic conditions, as seen in isoquinoline derivatives .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c1-14-7-8-16(9-19(14)25)28-24-17-10-21-22(30-13-29-21)11-20(17)26-12-18(24)23(27-28)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJSHUTOLTLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: As a precursor for the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Substituent Effects on the Pyrazoloquinoline Core

The target compound’s substituents differentiate it from other pyrazolo[4,3-c]quinolines (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-(3-Cl-4-MePh), 3-Ph, [1,3]dioxolo C27H18ClN3O2 451.91 Fused dioxolo, chloro-methyl Ph
3-(4-MePh)-1-Ph-pyrazolo[4,3-c]quinoline 1-Ph, 3-(4-MePh) C23H17N3 335.41 No fused rings
1-(4-ClPh)-8-F-3-(3-MeOPh)-pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-(3-MeOPh), 8-F C23H15ClFN3O 403.84 Fluorine, methoxy substituents
1-(3-ClPh)-6-MeO-3-(4-NO2Ph)-pyrazolo[4,3-c]quinoline 1-(3-ClPh), 3-(4-NO2Ph), 6-MeO C23H15ClN4O3 430.85 Nitro group, methoxy

Key Observations :

  • Chloro and Methyl Groups: The 3-chloro-4-methylphenyl group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., 3-(4-MePh)-1-Ph-pyrazoloquinoline) . This may improve membrane permeability but reduce aqueous solubility.
  • However, the quinoline core in the target compound may exhibit distinct electronic properties compared to isoquinolines.

Physicochemical and Spectral Properties

  • Melting Points: Pyrazoloquinolines with polar substituents (e.g., nitro or methoxy) exhibit higher melting points. For instance, ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate melts at 248–251°C , while the target compound’s dioxolo ring may further increase rigidity and melting point.
  • Mass Spectrometry : ESI-MS data for analogs (e.g., m/z 349.1 for compound 11 in ) corroborate the stability of fused heterocycles under ionization conditions.

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